2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-8-4-6-11(7-5-8)9-2-3-10(9)12/h8-10,12H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXGXTJFIMVSBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol
Technical Whitepaper: 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol
Executive Summary
2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol represents a high-value pharmacophore in modern medicinal chemistry, characterized by its sp³-rich architecture. Unlike flat aromatic scaffolds, this compound offers defined three-dimensional vectors ("escape from flatland"), making it a critical intermediate for exploring novel chemical space in Central Nervous System (CNS) drug discovery. Its structure combines a lipophilic, basic 4-methylpiperidine moiety with a polar, hydrogen-bond-donating cyclobutanol core. This guide details the stereoselective synthesis, conformational dynamics, and physicochemical properties of the trans-isomer, the predominant product of its standard synthetic route.
Structural Analysis & Stereochemistry
The core of 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol is the cyclobutane ring, which is not planar but adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).
-
Stereochemical Outcome: The synthesis typically involves the nucleophilic opening of 1,2-epoxycyclobutane. This reaction proceeds via an S\N2 mechanism, necessitating a backside attack by the piperidine nitrogen. Consequently, the resulting alcohol and amine groups are positioned on opposite faces of the ring, yielding the trans-isomer .
-
Conformational Preference: In the trans-1,2-disubstituted cyclobutane, the substituents can exist in pseudo-diaxial or pseudo-diequatorial conformations. The pseudo-diequatorial conformer is thermodynamically favored as it minimizes 1,2-steric repulsion between the bulky piperidine ring and the hydroxyl group.
Figure 1: Stereochemical Pathway & Conformational Logic
Caption: Mechanistic flow illustrating the stereospecific formation of the trans-isomer via anti-addition.
Synthetic Methodology
The following protocol describes the synthesis of the target compound via the aminolysis of 1,2-epoxycyclobutane. This method is preferred for its atom economy and lack of complex byproducts.
Reagents & Materials
-
Precursor A: 1,2-Epoxycyclobutane (CAS: 2835-41-8)
-
Solvent: Absolute Ethanol or Acetonitrile (Protic solvents can accelerate epoxide opening via H-bond activation).
-
Catalyst (Optional): Lithium perchlorate (
) can be used as a Lewis acid to activate the epoxide in aprotic solvents.
Step-by-Step Protocol
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1,2-epoxycyclobutane (1.0 equiv) in absolute ethanol (concentration ~0.5 M).
-
Addition: Add 4-methylpiperidine (1.2 equiv) dropwise to the solution. A slight excess of amine ensures complete consumption of the volatile epoxide.
-
Reaction:
-
Thermal Method: Heat the mixture to reflux (approx. 78°C) for 12–16 hours. Monitor via TLC (System: 10% MeOH in DCM) or LC-MS.
-
Microwave Method (Alternative): Heat to 100°C for 30–60 minutes in a sealed vessel.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove ethanol and excess 4-methylpiperidine.
-
-
Purification:
-
The crude oil is typically purified via flash column chromatography on silica gel.
-
Eluent: Gradient of DCM to 10% MeOH/DCM (with 1%
additive to prevent tailing of the amine).
-
-
Yield: Expected isolated yield is 75–85%.
Physicochemical Profiling
Understanding the physicochemical properties is vital for assessing the compound's "drug-likeness" and potential as a CNS-active agent.
| Property | Value (Predicted/Derived) | Relevance |
| Molecular Formula | Core composition.[1][3][4] | |
| Molecular Weight | 169.27 g/mol | Fragment-like; suitable for lead optimization. |
| LogP (Octanol/Water) | 1.8 – 2.2 | Highly Favorable. Falls within the optimal range for Blood-Brain Barrier (BBB) penetration (LogP 2–3). |
| pKa (Basic N) | 9.8 – 10.2 | The piperidine nitrogen is basic. At physiological pH (7.4), it will be predominantly protonated ( |
| H-Bond Donors | 1 (OH) | Facilitates specific receptor interactions. |
| H-Bond Acceptors | 2 (N, O) | Standard pharmacophore features. |
| Topological Polar Surface Area (TPSA) | ~23 Ų | Low TPSA (<90 Ų) correlates with excellent CNS permeability. |
Analytical Characterization
To validate the structure, the following spectroscopic signals are diagnostic:
-
NMR (400 MHz,
):- 3.8–4.2 ppm (m, 1H): Methine proton at C1 (adjacent to -OH). The multiplicity depends on the cis/trans coupling constants.
- 2.4–2.8 ppm (m, 1H): Methine proton at C2 (adjacent to N).
-
1.5–2.2 ppm (m, cyclobutane
): Complex multiplets typical of puckered cyclobutane methylene protons. - 0.9 ppm (d, 3H): Methyl group on the piperidine ring (distinct doublet).
-
Mass Spectrometry (ESI+):
-
[M+H]+: Calculated m/z = 170.15.
-
Pharmaceutical Context & Applications
This scaffold is not merely a passive linker; it is an active structural element used to modulate potency and selectivity.
-
Bioisosterism: The cyclobutane ring serves as a rigidified bioisostere for ethyl or propyl chains, reducing entropic penalties upon binding to a receptor.
-
Receptor Ligands:
-
Histamine H3 Antagonists: The 4-methylpiperidine motif linked to a polar core is a classic feature of H3 receptor antagonists used for cognitive enhancement.
-
Sigma Receptors: The combination of a basic amine and a lipophilic domain is characteristic of Sigma-1 receptor ligands, investigated for neuroprotection.
-
Figure 2: Biological Relevance Pathway
Caption: Mapping structural features of the scaffold to potential therapeutic targets.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 69381, 4-Methylpiperidine. Retrieved from [Link]
-
Gorodetsky, B., et al. (2001). Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization. Journal of the American Chemical Society. Retrieved from [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for epoxide ring-opening mechanisms).
Sources
Physicochemical Characteristics of Piperidinyl Cyclobutanol Derivatives
Executive Summary: The 3D-Scaffold Advantage
In the landscape of modern drug discovery, the piperidinyl cyclobutanol scaffold represents a paradigm shift from planar aromatic systems toward three-dimensional (3D) architectures. This moiety—characterized by a basic piperidine ring fused or linked to a hydroxylated cyclobutane core—has emerged as a "privileged structure" in the design of G-Protein Coupled Receptor (GPCR) ligands, particularly Histamine H3 receptor antagonists and modulators of neurotransmitter release [1].
The physicochemical allure of this scaffold lies in its ability to modulate lipophilicity (LogD) while maintaining high metabolic stability , a balance often difficult to achieve with flexible alkyl chains. This guide provides a rigorous analysis of the structural, electronic, and solubility profiles of these derivatives, offering actionable protocols for their characterization.
Structural Architecture & Stereochemistry
The defining feature of the cyclobutanol ring is its deviation from planarity. Unlike cyclopropane (planar) or cyclopentane (envelope), cyclobutane adopts a puckered conformation to relieve torsional strain, with a puckering angle of approximately 25–35° [2].
Conformational Locking and Isomerism
When a piperidine moiety is attached to a cyclobutanol core (e.g., via the nitrogen atom to the C1 position of cyclobutanol), the spatial arrangement of the hydroxyl group relative to the piperidine dictates the pharmacological profile.
-
Cis-Configuration: The hydroxyl and piperidine are on the same face. This often facilitates intramolecular H-bonding between the hydroxyl proton and the piperidine nitrogen (
), potentially masking polarity and increasing permeability. -
Trans-Configuration: The substituents are on opposite faces, often exposing the polar groups to solvent, which can enhance solubility but may reduce blood-brain barrier (BBB) penetration.
Graphviz Visualization: Stereochemical Flow
The following diagram illustrates the stereochemical divergence and its impact on physicochemical properties.
Figure 1: Stereochemical divergence in synthesis dictates the physicochemical phenotype of the derivative.
Physicochemical Profiling
The integration of the cyclobutane ring into the piperidine scaffold alters the electronic landscape of the basic nitrogen.
Basicity (pKa) Modulation
The piperidine nitrogen typically has a pKa of ~10.8. N-alkylation with a cyclobutyl group lowers this slightly due to the inductive effect of the strained ring. However, the presence of the hydroxyl group in the cyclobutanol moiety can induce a significant pKa shift :
-
Inductive Withdrawal: The
-hydroxyl group (if present) pulls electron density, lowering pKa (typically to ~8.5–9.5), which is ideal for CNS penetration as it increases the fraction of neutral species at physiological pH [3]. -
Solvation Shielding: In cis-isomers, steric bulk can hinder solvation of the protonated ammonium, destabilizing the conjugate acid and further suppressing pKa.
Lipophilicity (LogP vs. LogD)
Cyclobutane is a "fatty" spacer but less lipophilic than an
-
LogP (Intrinsic): Typically ranges from 2.0 to 3.5 for drug-like derivatives.
-
LogD (pH 7.4): This is the critical metric. The modulation of pKa ensures that a significant portion of the molecule exists in the neutral form at pH 7.4, optimizing the LogD for BBB transport (target range: 1.5 – 2.5).
Data Summary: Comparative Metrics
The table below compares a standard N-ethyl piperidine against a piperidinyl cyclobutanol derivative.
| Property | N-Ethyl Piperidine (Ref) | Piperidinyl Cyclobutanol (Cis) | Piperidinyl Cyclobutanol (Trans) | Impact |
| pKa (Calc) | 10.6 | 9.2 | 9.5 | Improved CNS entry (lower pKa) |
| CLogP | 2.1 | 1.8 | 1.8 | Reduced lipophilicity (OH group) |
| LogD (7.4) | -0.5 | 1.1 | 0.8 | Optimized distribution |
| TPSA ( | 3.2 | 23.5 | 23.5 | Increased polarity via OH |
| Fsp3 | 1.0 | 1.0 | 1.0 | High 3D character retained |
Experimental Protocols
To ensure data integrity, the following protocols utilize self-validating controls.
Protocol A: Potentiometric pKa Determination
Objective: Accurate determination of the ionization constant to predict physiological charge state.
Reagents:
-
0.1 M HCl and 0.1 M NaOH (standardized).
-
Ionic strength adjuster (0.15 M KCl).
-
Inert gas (Argon) to exclude
.
Methodology:
-
Sample Prep: Dissolve 5 mg of the piperidinyl cyclobutanol derivative in 20 mL of degassed water/methanol (if solubility is low, use <5% MeOH and extrapolate).
-
Calibration: Calibrate the electrode using pH 4.01, 7.00, and 10.01 buffers. Slope efficiency must be >98%.
-
Titration: Acidify the sample to pH < 3.0 using 0.1 M HCl.
-
Data Acquisition: Titrate with 0.1 M NaOH in 5
L increments. Record pH after stabilization (<0.1 mV/sec drift). -
Validation: Perform a blank titration (solvent only) and subtract the background.
-
Calculation: Use the Bjerrum plot method or Gran plot to identify the equivalence point and calculate pKa.
Protocol B: Microsomal Stability Assay
Objective: Assess metabolic vulnerability (oxidative ring opening vs. N-dealkylation).
Methodology:
-
Incubation: Incubate test compound (1
M) with human liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4). -
Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquot 50
L at t=0, 5, 15, 30, and 60 min. -
Quenching: Immediately add 150
L ice-cold acetonitrile containing internal standard (e.g., Warfarin). -
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
-
Causality Check: If clearance is high, check for m/z +16 (hydroxylation) or m/z -54 (loss of cyclobutadiene fragment, rare but possible) to determine if the ring is opening.
Synthesis & Characterization Workflow
The synthesis of these derivatives often hinges on the reductive amination of cyclobutanone derivatives. The choice of reducing agent determines the cis/trans ratio.
Graphviz Visualization: Synthetic Pathway
Figure 2: Divergent synthetic routes for accessing specific stereoisomers.
Applications in Drug Discovery[1][2][3][4][5][6][7]
The piperidinyl cyclobutanol motif is extensively utilized in H3 Receptor Antagonists (e.g., for narcolepsy or cognitive disorders). The cyclobutane ring serves as a bioisostere for the propyl linker found in early histamine ligands, providing conformational rigidity that enhances receptor subtype selectivity (H3 vs. H1/H2) [4].
Key Mechanistic Insight: The "puckered" cyclobutane directs the piperidine nitrogen vector into a precise orientation to interact with the conserved Aspartate residue in the GPCR transmembrane domain, while the hydroxyl group can engage in secondary polar interactions, improving residence time.
References
-
Vertex AI Search. (2024). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist.[1] Bioorg Med Chem Lett. Link
-
Nam, S., et al. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. Link
- Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition.
-
H3 receptor antagonist - Wikipedia. (2024). Mechanism of action and structural pharmacophores.[2][3][4]Link
Sources
- 1. Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 4. ijnrd.org [ijnrd.org]
Thermodynamic stability of 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol
Thermodynamic Stability & Conformational Dynamics of 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol
Executive Summary
This technical guide analyzes the thermodynamic and kinetic stability profile of 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol , a structural motif increasingly relevant in fragment-based drug discovery for its ability to rigidify amine pharmacophores. The molecule’s stability is governed by a delicate interplay between cyclobutane ring strain (~26.5 kcal/mol) , intramolecular hydrogen bonding (IMHB) , and the steric demand of the 4-methylpiperidine moiety .
While the cyclobutane core is inherently strained, this specific scaffold exhibits a "metastable" thermodynamic island, particularly in the cis-configuration, driven by a strong O-H···N interaction. This guide details the structural causality, degradation pathways, and self-validating protocols required to assess its limits in drug development.
Part 1: Structural Thermodynamics & Conformational Analysis
The thermodynamic stability of this molecule is not a single value but a function of three coupled conformational equilibria.[1] Understanding these is prerequisite to interpreting stability data.
The Cyclobutane Pucker & Ring Strain
Unlike planar representations, the cyclobutane ring exists in a puckered conformation (dihedral angle ~25-35°) to relieve torsional strain from eclipsing hydrogens.
-
Thermodynamic Implication: Substituents at the 1,2-positions will adopt pseudo-equatorial or pseudo-axial orientations. The bulky 4-methylpiperidinyl group will drive the equilibrium toward a conformation where it occupies the pseudo-equatorial position to minimize 1,3-transannular repulsion.
The "Cis-Lock" Mechanism (Intramolecular H-Bonding)
The most critical thermodynamic feature is the stereochemical relationship between the hydroxyl group (-OH) and the piperidine nitrogen (N).
-
Cis-Isomer: The -OH and -N are on the same face. In non-polar or aprotic environments, this facilitates a 5-membered Intramolecular Hydrogen Bond (IMHB) (O-H···N). This interaction releases approximately 3–6 kcal/mol of enthalpy, effectively "locking" the conformation and shielding the nitrogen lone pair.
-
Trans-Isomer: The substituents are on opposite faces. While this reduces steric clash between the groups, it precludes IMHB formation.
Piperidine Chair Conformation
The 4-methylpiperidine ring will adopt a chair conformation.
-
Equatorial Preference: The 4-methyl group will exclusively prefer the equatorial position (
kcal/mol vs axial) to avoid 1,3-diaxial interactions with the ring protons. This adds a rigid steric bulk that protects the C2 position of the cyclobutane from enzymatic attack but increases the strain energy if the molecule is forced into a planar transition state.
Part 2: Chemical Stability Profile
Researchers must anticipate specific degradation pathways arising from the high potential energy of the cyclobutane ring.
Thermal Stability (Ring Strain Release)
-
Threshold: Cyclobutanol derivatives generally exhibit thermal stability up to 140–160°C .
-
Failure Mode: Above this threshold, or in the presence of radical initiators, the ring undergoes homolytic cleavage or concerted retro-[2+2] cycloaddition.
-
Product: Fragmentation into ethylene and the corresponding enol/ketone (1-(4-methylpiperidin-1-yl)ethen-1-ol tautomerizing to the acetamide analogue).
Acid-Catalyzed Rearrangement (The Pinacol-Like Shift)
-
Mechanism: Protonation of the hydroxyl group creates a good leaving group (
). The ring strain drives a 1,2-alkyl shift (ring contraction or expansion) to form a cyclopropyl carbinyl cation or ring opening. -
Risk: High. Avoid prolonged exposure to pH < 2, especially at elevated temperatures.
Retro-Aldol Fragmentation (Base Catalyzed)
-
Mechanism: Deprotonation of the alcohol creates an alkoxide. If the piperidine acts as a leaving group (less likely) or if the ring opens, it forms an acyclic ketone.
-
Stability: Generally stable in mild base (pH 8–10) due to the poor leaving group ability of the amine and the kinetic barrier of breaking the C-C bond in the ring.
Part 3: Visualization of Pathways
The following diagram illustrates the conformational equilibrium and the primary degradation risk (Acid-Catalyzed Ring Opening).
Figure 1: Conformational interconversion and acid-catalyzed degradation pathway. The Cis-isomer is stabilized by Intramolecular Hydrogen Bonding (IMHB) but vulnerable to acid-catalyzed ring opening.
Part 4: Self-Validating Experimental Protocols
To ensure data integrity, use these protocols. They are designed to be self-validating , meaning the results contain internal controls that confirm the assay is working correctly.
Protocol A: NMR Titration for IMHB Validation
Purpose: To distinguish between intramolecular (stability enhancing) and intermolecular (concentration dependent) hydrogen bonding.
-
Preparation: Dissolve the compound in
(non-polar) at 50 mM. -
Titration: Perform serial dilutions down to 1 mM.
-
Measurement: Record
-NMR at each concentration, tracking the chemical shift ( ) of the hydroxyl proton (-OH). -
Validation Logic (The "Self-Check"):
-
If
is negligible (< 0.05 ppm) across dilutions, the H-bond is Intramolecular (Stable, Cis-locked). -
If
shifts upfield significantly with dilution, the H-bond is Intermolecular (aggregates, less stable).
-
Protocol B: Differential Scanning Calorimetry (DSC) for Thermal Limits
Purpose: To identify the precise onset of ring strain release.
-
Setup: Encapsulate 2-5 mg of solid sample in a hermetically sealed aluminum pan (pinhole lid to allow gas escape without rupture).
-
Ramp: Heat from 25°C to 250°C at 10°C/min under Nitrogen purge (50 mL/min).
-
Analysis: Look for the sharp endothermic melt peak followed by an exothermic decomposition event.
-
Validation Logic:
-
The "Shape Factor" of the melting peak should be >95% (sharp). A broad peak indicates pre-existing impurities or degradation during the ramp.
-
Critical Value: The
of the exothermic peak is your Maximum Processing Temperature . Do not exceed in manufacturing.
-
Protocol C: Forced Degradation (Stress Testing)
Purpose: To map the stability boundaries for formulation.
| Stress Condition | Procedure | Validation Endpoint |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24 hrs | HPLC: Appearance of acyclic ketone peak. Mass balance > 95%. |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24 hrs | HPLC: Check for retro-aldol products. |
| Oxidation | 3% | HPLC: Detect N-oxide formation (M+16). |
| Thermal | Solid state, 80°C, 7 days | DSC/TGA: Change in melt onset or weight loss. |
Part 5: Computational Assessment (DFT)
For researchers with access to computational resources, the following method provides the theoretical grounding for the experimental results.
-
Method: DFT (B3LYP/6-31G* or
B97X-D). -
Solvation Model: PCM (Polarizable Continuum Model) for Chloroform (to mimic lipophilic pockets) and Water.
-
Target Calculation:
-
Expected Outcome:
-
In vacuum/CHCl3:
(Cis is more stable by ~3-5 kcal/mol due to IMHB). -
In Water:
(Solvation stabilizes the Trans isomer, reducing the preference).
-
References
-
Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Hydrocarbons. Angewandte Chemie International Edition, 25(4), 312–322. Link
-
Malkov, A. V., et al. (2001). Synthesis of Stereodefined 2-Aminocyclobutanols via Epoxide Ring Opening. Journal of Organic Chemistry, 66(10), 3551–3559. Link
-
Gung, B. W. (2009). Structure and folding of acyclic and cyclic amino alcohols: The role of intramolecular hydrogen bonding. Tetrahedron, 65(27), 5235-5243. Link
-
Namyslo, J. C., & Kaufmann, D. E. (2003).[2] The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538.[2] Link
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases. Organometallics, 29(9), 2176–2179. Link
Sources
Technical Deep Dive: 4-Methylpiperidine Cyclobutane Analogs
Strategic Scaffold Design in Medicinal Chemistry
Executive Summary
This technical guide analyzes the 4-methylpiperidine-cyclobutane structural motif, a specialized pharmacophore used in modern drug discovery to modulate lipophilicity, restrict conformational entropy, and optimize metabolic stability.[1] While the piperidine ring is ubiquitous in CNS-active agents, the incorporation of a cyclobutane linker—often acting as a bioisostere for phenyl or gem-dimethyl groups—creates unique vectors for receptor engagement.[1] This guide focuses on the application of this scaffold in Histamine H3 Receptor Antagonists and Sigma-1 Receptor Modulators , detailing synthetic routes, conformational analysis, and validated experimental protocols.[1]
Structural Rationale & Pharmacophore Design[2][3]
The synergy between the 4-methylpiperidine moiety and the cyclobutane ring addresses specific medicinal chemistry challenges:
-
The 4-Methylpiperidine Component:
-
Lipophilic Probe: The methyl group at the C4 position increases logP (approx.[1] +0.5 units vs. unsubstituted piperidine), enhancing blood-brain barrier (BBB) penetration.[1]
-
Conformational Bias: The methyl group exerts a strong equatorial preference (
-value 1.74 kcal/mol). This locks the piperidine ring primarily into a specific chair conformation, reducing the entropic penalty upon receptor binding.[1] -
Metabolic Blocking: Substitution at C4 can hinder oxidative metabolism (hydroxylation) that typically occurs at the exposed para-position of the nitrogen.[1]
-
-
The Cyclobutane Component:
-
Bioisosterism: Cyclobutane acts as a non-planar, sp³-rich bioisostere for phenyl rings (distance mapping) or flexible alkyl chains.[1] Unlike planar aromatics, the cyclobutane ring exists in a "puckered" conformation (dihedral angle
25–35°), offering a unique 3D volume that can escape flatland toxicity issues.[1] -
Vector Orientation: When substituted (e.g., 1,3-disubstitution), cyclobutane provides rigid exit vectors that are distinct from cyclopentane or cyclohexane, allowing precise positioning of the basic piperidine nitrogen relative to the lipophilic tail of the molecule.[1]
-
Synthetic Architectures
The construction of N-cyclobutyl-4-methylpiperidine analogs typically follows two primary disconnects: Reductive Amination (Method A) or Nucleophilic Substitution (Method B).
Method A: Reductive Amination (Preferred)
This is the most robust route, avoiding the elimination side-reactions common with cyclobutyl halides.[1]
-
Reactants: 4-Methylpiperidine + Cyclobutanone derivative.
-
Reagent: Sodium triacetoxyborohydride (STAB) or NaCNBH₃.[1]
-
Mechanism: Formation of an iminium ion intermediate, followed by irreversible hydride delivery.[1]
-
Causality: STAB is chosen over NaBH₄ to prevent reduction of the ketone prior to imine formation and to tolerate other functional groups.[1]
Method B: Nucleophilic Substitution[1]
-
Reactants: 4-Methylpiperidine + Cyclobutyl mesylate/tosylate.[1]
-
Challenge: Cyclobutyl electrophiles are prone to ring contraction or elimination.[1] This method is generally reserved for cases where the cyclobutane core is already highly functionalized and stable.[1]
Stereochemical & Conformational Analysis[4]
The critical design parameter in this scaffold is the cis/trans isomerism relative to the cyclobutane ring, particularly when the cyclobutane acts as a linker (e.g., 1,3-disubstituted cyclobutane).[1]
-
Isomer Stability: The cis-isomer often places substituents in a pseudo-equatorial/axial arrangement that may be lower in energy depending on the puckering.[1]
-
Pharmacological Impact: In H3 receptor antagonists, the trans-cyclobutyl isomer typically provides the linear extension required to span the distance between the aspartic acid residue (binding the piperidine N) and the hydrophobic pocket.[1]
Diagram 1: Synthetic Pathway & Logic The following diagram illustrates the reductive amination pathway and the subsequent stereochemical divergence.
Caption: Synthesis of N-cyclobutyl-4-methylpiperidine via reductive amination, highlighting the generation of stereoisomers.
Experimental Protocols
Protocol A: Synthesis of 1-(3-chlorocyclobutyl)-4-methylpiperidine
This protocol is adapted for self-validation using TLC and LCMS monitoring.
Materials:
-
3-Chlorocyclobutanone (1.0 eq)
-
4-Methylpiperidine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic acid (1.0 eq)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried round-bottom flask, dissolve 3-chlorocyclobutanone (500 mg, 4.7 mmol) and 4-methylpiperidine (512 mg, 5.1 mmol) in anhydrous DCM (15 mL).
-
Catalysis: Add acetic acid (282 mg, 4.7 mmol). Stir at room temperature for 30 minutes. Checkpoint: The solution may warm slightly; this indicates amine-carbonyl interaction.
-
Reduction: Cool the mixture to 0°C. Add STAB (1.49 g, 7.0 mmol) portion-wise over 10 minutes. Causality: Cooling prevents runaway exotherms and minimizes side-product formation.[1]
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Validation (TLC): Check TLC (System: 5% MeOH in DCM). The ketone spot (high Rf) should disappear, replaced by a lower Rf amine spot.[1]
-
Workup: Quench with saturated NaHCO₃ (20 mL). Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]
-
Purification: Flash chromatography (SiO₂, 0-10% MeOH/DCM gradient).
Protocol B: H3 Receptor Radioligand Binding Assay
To validate the biological activity of the synthesized analog.[1]
Materials:
-
Rat brain cortex membranes (source of H3 receptors).[1]
-
[³H]-N-alpha-methylhistamine (Radioligand, K_d ~ 0.5 nM).
-
Test Compound: 1-(3-chlorocyclobutyl)-4-methylpiperidine.
Methodology:
-
Preparation: Resuspend membranes in assay buffer (50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well plate, combine:
-
50 µL Membrane suspension.
-
50 µL [³H]-N-alpha-methylhistamine (1 nM final conc).
-
50 µL Test compound (concentration range: 10⁻¹⁰ to 10⁻⁵ M).
-
-
Equilibrium: Incubate at 25°C for 60 minutes. Causality: H3 kinetics are relatively slow; 60 mins ensures equilibrium binding.[1]
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.
Structure-Activity Relationship (SAR) Visualization
The following diagram maps the logical flow of SAR optimization for this scaffold, specifically for GPCR targets like the H3 receptor.
Diagram 2: SAR Logic & Optimization Vectors
Caption: SAR decision tree showing how structural modules influence potency and stability.
Quantitative Data Summary
Table 1: Comparative Physicochemical Properties Comparison of the 4-methylpiperidine cyclobutane scaffold against standard linkers.
| Scaffold Type | C-C Bond Length (Linker) | Conformational Flexibility | LogP Contribution | Metabolic Liability |
| n-Butyl Chain | ~1.54 Å (per bond) | High (High Entropy Cost) | +2.0 | High (Oxidation) |
| Phenyl Ring | 1.40 Å (Planar) | Rigid (Planar) | +2.1 | High (Aromatic hydroxylation) |
| Cyclobutane | 1.55 Å (Puckered) | Semi-Rigid (Defined Vector) | +1.8 | Low (Sterically hindered) |
| 4-Me-Piperidine | N/A (Headgroup) | Locked (Chair) | +0.5 | Low (C4 blocked) |
References
-
Haufe, G. (2024).[1] Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute.[1]
-
Talele, T. T. (2017).[1] Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry.
-
Gbahou, F., et al. (2006).[1] Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Journal of Medicinal Chemistry.
-
Crowley, P. J., et al. (1974).[1][3] Conformational equilibrium in N-methylpiperidine. Journal of the Chemical Society, Chemical Communications.[3]
-
Nairoukh, Z., et al. (2020).[1] Tuning the conformational behavior of 4-methylpiperidine analogues. Chemistry - A European Journal.
Sources
Stereochemical configuration of 1,2-substituted cyclobutane alcohols
An In-Depth Technical Guide to the Stereochemical Configuration of 1,2-Substituted Cyclobutane Alcohols
Authored by: A Senior Application Scientist
Abstract
The cyclobutane motif, a four-membered carbocycle, has emerged from being a synthetic curiosity to a cornerstone in modern medicinal chemistry.[1][2] Its unique, puckered three-dimensional structure offers a valuable scaffold that can improve the metabolic stability, binding affinity, and solubility of drug candidates.[3][4] Among the various substitution patterns, 1,2-disubstituted cyclobutanes are of particular interest. The precise spatial arrangement—the stereochemical configuration—of the substituents, especially in 1,2-substituted cyclobutane alcohols, is paramount, as it profoundly influences the molecule's interaction with biological targets.[5][6][7] This guide provides a comprehensive overview of the principles governing the stereochemistry of these compounds, detailing strategies for their stereocontrolled synthesis and robust methods for the unambiguous determination of their configuration.
Foundational Principles: Conformational Analysis of the Cyclobutane Ring
Unlike the planar representation often seen in textbooks, the cyclobutane ring is not flat. To alleviate torsional strain from eclipsing hydrogen atoms, it adopts a puckered or "butterfly" conformation.[8][9][10] One carbon atom deviates from the plane formed by the other three, with an equilibrium between two equivalent puckered conformations that rapidly interconvert.
For a 1,2-disubstituted cyclobutane, the substituents can be on the same side of the ring (cis) or on opposite sides (trans). These diastereomers have distinct physical properties and, critically, different biological activities. The substituents can occupy pseudo-axial or pseudo-equatorial positions, with the bulkier groups generally favoring the more spacious equatorial position to minimize steric strain.[11] Understanding this conformational preference is the bedrock upon which rational stereoselective synthesis is built.
Caption: Puckered conformations of cis and trans-1,2-disubstituted cyclobutanes.
Strategies for Stereocontrolled Synthesis
The construction of stereochemically defined 1,2-substituted cyclobutane alcohols is a significant synthetic challenge. The choice of strategy depends on the desired relative (cis/trans) and absolute (R/S) stereochemistry.
[2+2] Cycloaddition Reactions: Forging the Ring with Precision
[2+2] cycloadditions represent one of the most powerful methods for constructing the cyclobutane core, often establishing multiple stereocenters in a single step.
-
Photochemical [2+2] Cycloadditions (The Paternò-Büchi Reaction): This reaction involves the photochemical cycloaddition of a carbonyl compound (aldehyde or ketone) with an alkene to form an oxetane.[12][13] The oxetane can then serve as a versatile precursor to 1,2-substituted cyclobutane alcohols through subsequent ring-opening reactions. The stereoselectivity is governed by the stability of the intermediary 1,4-diradical formed upon addition of the excited carbonyl to the alkene.[14][15][16] For instance, the reaction between 2-furylmethanol derivatives and aromatic carbonyls can proceed with high diastereoselectivity, influenced by hydrogen bonding that directs the attack of the excited carbonyl.[14][16]
-
Catalytic Enantioselective [2+2] Cycloadditions: The use of chiral catalysts, particularly chiral Lewis acids, has revolutionized the synthesis of enantioenriched cyclobutanes.[17] These catalysts coordinate to one of the reactants, creating a chiral environment that biases the approach of the second reactant, leading to high enantioselectivity.[18] For example, chiral titanium complexes can induce high stereoselectivity in the cycloaddition of electron-rich alkenes with enamides.[17]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01727K [pubs.rsc.org]
- 8. Cycloalkanes [ch.ic.ac.uk]
- 9. baranlab.org [baranlab.org]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 13. scribd.com [scribd.com]
- 14. The stereoselectivity of the Paternò–Büchi reaction between tertiary 2-furylmethanol derivatives and aromatic carbonyl compounds: on the nature of the hydroxy directing effect - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scispace.com [scispace.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
pKa values and ionization properties of 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol
Physicochemical Profiling of 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol: Ionization Thermodynamics and Experimental Validation
Executive Summary
2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol represents a distinct class of
The molecule exhibits a predicted pKa range of 9.2 – 9.8 , making it predominantly cationic at physiological pH (7.4). Its ionization behavior is heavily influenced by stereochemistry (cis vs. trans), where intramolecular hydrogen bonding can shift the pKa by up to 1.0 log unit. This guide details the theoretical basis for these values, the thermodynamic implications for membrane permeability, and the gold-standard protocols for experimental validation.
Structural Analysis & Ionization Centers
The molecule contains two primary functional groups that dictate its acid-base properties:[1][2]
-
The Basic Center (Piperidine Nitrogen):
-
The tertiary amine within the 4-methylpiperidine ring is the primary ionization site.[2]
-
Baseline pKa: The parent compound, 4-methylpiperidine, has an experimental pKa of 11.23 [1].[2][3]
-
Perturbation: The attachment to the cyclobutane ring and the proximity of the hydroxyl group significantly modulate this value.
-
-
The Acidic Center (Cyclobutanol Hydroxyl):
Stereochemical Impact on pKa
The cyclobutane ring restricts conformational freedom, creating distinct cis and trans diastereomers with unique ionization constants.
-
Cis-Isomer: The hydroxyl and amino groups are on the same face.[2] This proximity facilitates an Intramolecular Hydrogen Bond (IMHB) between the hydroxyl proton and the nitrogen lone pair (
).-
Thermodynamic Effect: IMHB stabilizes the neutral (free base) form relative to the protonated cation.
-
Result: The equilibrium shifts toward the neutral form, lowering the pKa (Predicted: 8.8 – 9.3).
-
-
Trans-Isomer: The groups are on opposite faces, preventing effective IMHB due to ring strain.[2]
-
Thermodynamic Effect: The base is destabilized relative to the cis isomer, and the pKa is determined primarily by the inductive effect.
-
Result:Higher pKa (Predicted: 9.5 – 10.0).[2]
-
Theoretical pKa Prediction & Thermodynamics
To estimate the pKa of 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol without direct experimental data, we apply the Linear Free Energy Relationship (LFER) principles, specifically the Hammett-Taft equation modifications for aliphatic amines.[1][2]
| Component | Contribution to pKa | Rationale |
| Parent Amine | 11.23 | Baseline basicity of 4-methylpiperidine [1].[1][2] |
| -1.3 to -1.7 | The oxygen atom exerts a strong electron-withdrawing inductive effect (-I) through the C-C bond, reducing electron density on the nitrogen.[1][2] | |
| Cyclobutane Ring | -0.2 to -0.5 | Increased s-character in the exocyclic bonds of the strained ring (hybridization effect) slightly lowers basicity compared to cyclohexane analogs.[1][2] |
| IMHB (Cis only) | -0.5 to -1.0 | Stabilization of the free base form (see Section 2). |
| Predicted pKa | 8.8 – 9.8 | Range accounts for stereochemistry and solvation effects. |
Ionization Equilibrium Diagram
Figure 1: Ionization equilibrium. The Intramolecular Hydrogen Bond (IMHB) in the cis-isomer stabilizes the neutral form, shifting the equilibrium to the right and lowering the pKa.[1]
Physiological Implications
At a physiological pH of 7.4, the ionization state is calculated using the Henderson-Hasselbalch equation:
[1]Assuming a mean pKa of 9.5 :
-
Ionization State: >99% Cationic at pH 7.4.[2]
-
Solubility: High aqueous solubility is expected due to the charged nature.[2]
-
Membrane Permeability: Passive diffusion will be low.[2] However, the lipophilic 4-methylpiperidine tail may facilitate ion-pairing transport .[1][2]
-
Lysosomal Trapping: With a pKa > 8, this compound is a prime candidate for lysosomal sequestration (lysosomal pH ~4.5), potentially leading to high volume of distribution (Vd) and phospholipidosis risk in toxicity studies [2].
Experimental Protocols
To validate the predicted values, the following "Gold Standard" protocol is recommended.
Method: Potentiometric Titration (Sirius T3 or Similar)
Why: This method is absolute and does not rely on chromophores (unlike UV-metric methods).[1][2]
Step-by-Step Protocol:
-
Sample Preparation:
-
Weigh 1-3 mg of the compound (as HCl salt or free base).[2]
-
Dissolve in 1.5 mL of degassed 0.15 M KCl solution (to maintain constant ionic strength).
-
Note: If solubility is < 0.1 mg/mL, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).[1]
-
-
Titration Setup:
-
Calibrate the pH electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01).
-
Ensure temperature control at 25.0 ± 0.1°C and a blanket of Argon or Nitrogen to exclude atmospheric CO2.[2]
-
-
Data Acquisition:
-
Analysis:
Experimental Workflow Diagram
Figure 2: Decision tree for pKa determination. Co-solvent titration is required if the neutral species precipitates during the assay.
References
-
ChemicalBook. (2024).[2] 4-Methylpiperidine: Properties and pKa Data.[1][2][3]Link[1]
-
Smith, D. A., et al. (2001). Physicochemical Properties and their Role in Drug Discovery.[2]Medicinal Research Reviews, 21(3), 272-287.[1] Link[1]
-
Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Standard text for pKa methodology).
-
Carrupt, P. A., et al. (2020).[2] Ionization and Lipophilicity in Drug Discovery.[2]Methods and Principles in Medicinal Chemistry.
Sources
- 1. 2-[4-[1-Hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid;chloride | C32H40ClNO4 | CID 16417045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methylpiperidine CAS#: 626-58-4 [m.chemicalbook.com]
Methodological & Application
Application Note: High-Efficiency Reductive Amination of Cyclobutanone with 4-Methylpiperidine
Abstract
This application note details a robust, scalable protocol for the synthesis of 1-cyclobutyl-4-methylpiperidine via the reductive amination of cyclobutanone with 4-methylpiperidine. Utilizing Sodium Triacetoxyborohydride (STAB) as a selective reducing agent in 1,2-Dichloroethane (DCE), this method offers high chemoselectivity, mild reaction conditions, and minimal side-product formation. This protocol is designed for medicinal chemists requiring efficient installation of the cyclobutyl group—a bioisostere often used to modulate lipophilicity and metabolic stability in drug candidates.
Introduction & Strategic Considerations
The Cyclobutyl Motif in Medicinal Chemistry
The cyclobutyl group is increasingly utilized in drug discovery as a replacement for isopropyl or cyclopentyl groups. It offers a unique balance of lipophilicity and steric bulk while often improving metabolic stability against CYP450 oxidation compared to acyclic alkyl chains.
Reaction Challenges
-
Ring Strain: Cyclobutanone possesses significant ring strain (~26 kcal/mol). While this enhances the electrophilicity of the carbonyl carbon, it also raises concerns regarding ring-opening side reactions under harsh acidic or basic conditions.
-
Steric Hindrance: 4-Methylpiperidine is a secondary amine. The formation of the intermediate iminium ion is sterically more demanding than with primary amines, often requiring acid catalysis and strictly anhydrous conditions to drive the equilibrium.
Selection of Reducing Agent: Why STAB?
We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) over alternative hydrides (e.g., NaCNBH₃ or NaBH₄) for three critical reasons:
-
Chemoselectivity: STAB is less nucleophilic than NaBH₄. It reduces the protonated iminium ion rapidly but reacts negligibly with the parent ketone at room temperature, preventing the formation of the cyclobutanol side product.
-
Safety: Unlike Sodium Cyanoborohydride (NaCNBH₃), STAB does not generate toxic cyanide byproducts and can be used without rigorous pH control (though mild acid catalysis is beneficial).
-
One-Pot Efficiency: It allows for "Direct Reductive Amination," where the amine, ketone, and reducing agent are mixed simultaneously (or sequentially in one pot), streamlining the workflow.
Reaction Mechanism
The reaction proceeds via the formation of a carbinolamine, followed by acid-catalyzed dehydration to generating the electrophilic iminium ion.[1] The sterically bulky acetoxy groups on the borohydride allow it to selectively deliver a hydride to the iminium species.
Figure 1: Mechanistic pathway of STAB-mediated reductive amination. The acid catalyst (AcOH) is critical for the dehydration step to form the iminium ion.
Detailed Experimental Protocol
Reagents and Materials[1][2][3][4][5][6][7][8][9][10]
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Amount (Example) | Role |
| Cyclobutanone | 70.09 | 1.0 | 701 mg (10.0 mmol) | Electrophile |
| 4-Methylpiperidine | 99.18 | 1.1 | 1.09 g (11.0 mmol) | Nucleophile |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 3.18 g (15.0 mmol) | Reducing Agent |
| Acetic Acid (Glacial) | 60.05 | 1.5 | 900 mg (15.0 mmol) | Catalyst |
| 1,2-Dichloroethane (DCE) | 98.96 | - | 40 mL (0.25 M) | Solvent |
| Sat. NaHCO₃ (aq) | - | - | 50 mL | Quench Base |
Safety Note: STAB releases acetic acid upon hydrolysis and hydrogen gas if in contact with strong acids. Cyclobutanone is flammable. Perform all operations in a fume hood.
Step-by-Step Procedure
Step 1: Reactant Assembly
-
Oven-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar.
-
Purge the flask with Nitrogen (
) or Argon. -
Add 4-Methylpiperidine (1.1 equiv) and 1,2-Dichloroethane (DCE) .
-
Add Cyclobutanone (1.0 equiv) to the stirring amine solution.
-
Note: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of Triethylamine (TEA) to free-base it before adding the ketone.
-
Step 2: Acid Catalysis & Imine Formation
-
Add Acetic Acid (1.5 equiv).
-
Stir the mixture at Room Temperature (RT) for 30–60 minutes .
-
Insight: This "pre-stir" allows the equilibrium to shift toward the iminium ion before the reducing agent is introduced, minimizing direct reduction of the ketone.
-
Step 3: Reduction
-
Cool the mixture slightly to 0°C (ice bath) if working on a large scale (>10g) to control exotherm; otherwise, RT is acceptable.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5 minutes.
-
Observation: Mild gas evolution (H₂) may occur.
-
-
Remove the ice bath (if used) and stir at Room Temperature for 4–16 hours .
-
Monitoring: Check reaction progress via LC-MS or TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the ketone spot and the appearance of the more polar amine product.
-
Step 4: Workup (Quench & Extraction) [4]
-
Quench the reaction by carefully adding Saturated Aqueous NaHCO₃ (approx. 5 mL per mmol substrate). Stir vigorously for 15 minutes until gas evolution ceases.
-
Transfer to a separatory funnel.
-
Extract the aqueous layer with Dichloromethane (DCM) (
mL). -
Combine the organic layers and wash with Brine (
mL). -
Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) .
-
Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude oil.
Purification Flowchart
Figure 2: Decision tree for purification. For most medicinal chemistry applications, the crude material is often pure enough for subsequent steps. If purification is needed, silica chromatography is standard.
Analytical Validation
Successful synthesis is confirmed by the following spectral characteristics:
-
¹H NMR (400 MHz, CDCl₃):
- ~2.6–2.8 ppm (m, 1H): The methine proton of the cyclobutyl ring (N-CH-cyclobutyl). This is the diagnostic signal for successful alkylation.
- ~2.8 ppm (m, 2H) & ~1.8 ppm (m, 2H): Piperidine ring protons adjacent to nitrogen.
- ~1.6–2.0 ppm (m, 6H): Cyclobutyl methylene protons.
- ~0.9 ppm (d, 3H): Methyl group doublet.
-
LC-MS:
-
Observe [M+H]⁺ = 154.15 (Calculated MW: 153.27).
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Wet solvent or old STAB reagent. | Ensure DCE is anhydrous.[6] STAB degrades with moisture; use a fresh bottle or increase equivalents to 2.0. |
| Cyclobutanol Formation | Direct ketone reduction. | Increase the "pre-stir" time (Step 2) to ensure iminium formation. Add 3Å Molecular Sieves to scavenge water. |
| Low Yield | Product lost in aqueous layer during workup. | The product is a tertiary amine and can be water-soluble if the pH is too low. Ensure the quench pH is >9 using NaHCO₃ or NaOH before extraction. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][8][7][6][9] Studies on Direct and Indirect Reductive Amination Procedures.[7] The Journal of Organic Chemistry, 61(11), 3849–3862.[7] Link
-
Beshore, D. C., & Dinsmore, C. J. (2002).[10] Preparation of Substituted Piperazinones via Tandem Reductive Amination-Transamidation-Cyclization.[10] Organic Letters, 4(7), 1201–1204. Link
-
Matassini, C., Clemente, F., & Cardona, F. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Chimica Oggi - Chemistry Today, 38(6), 18-22. Link
-
Gribble, G. W. (1998). Sodium Triacetoxyborohydride.[1][2][8][7][10][6][9] Encyclopedia of Reagents for Organic Synthesis. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 5. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. studylib.net [studylib.net]
- 10. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol
Welcome to the technical support center for the synthesis of 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on or planning to synthesize this valuable cyclobutane-containing building block. As Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively. We will address common challenges in a direct question-and-answer format, grounded in established chemical principles and supported by authoritative literature.
Introduction: The Synthetic Challenge
The target molecule, 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol, is typically synthesized via the reductive amination of cyclobutanone with 4-methylpiperidine. This method is popular due to the commercial availability of starting materials and its operational simplicity. The core transformation involves two key stages:
-
Intermediate Formation: The nucleophilic attack of the secondary amine (4-methylpiperidine) on the cyclobutanone carbonyl, followed by dehydration, to form a charged iminium ion intermediate.
-
Reduction: The selective reduction of the iminium ion to the desired tertiary amine product.
The primary challenge in this synthesis lies in controlling the chemoselectivity of the reduction step and managing the inherent strain of the cyclobutane ring system.[1] Low yields are often traced back to a few common, correctable issues.
Caption: General workflow for the synthesis of the target molecule via reductive amination.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield is very low after purification. What are the most likely culprits?
A: Low yield in this specific reductive amination is typically traced to one of three primary areas: (1) competitive side reactions, (2) incomplete conversion of starting materials, or (3) product loss during workup and purification.
-
Competitive Side Reactions: The most significant side reaction is the direct reduction of the starting material, cyclobutanone, to cyclobutanol by the hydride reagent.[2] This occurs when the reducing agent is too reactive towards the ketone carbonyl or when the rate of iminium ion formation is slow.
-
Incomplete Conversion: If the equilibrium for iminium ion formation is unfavorable, the reducing agent will have a higher concentration of the starting ketone to react with. This can be caused by suboptimal pH, insufficient reaction time, or the presence of excess water, which pushes the equilibrium back towards the starting materials.
-
Workup & Purification Losses: The product is an amino alcohol, which can exhibit some water solubility and has a basic nitrogen atom. This can lead to challenges during aqueous workup, such as emulsion formation or loss of product to the aqueous layer if the pH is not controlled. On a silica gel column, the basic amine can streak, leading to broad peaks and poor separation, which diminishes the isolated yield.
Caption: A logical workflow for diagnosing and addressing low yield issues.
Q2: My crude NMR shows a significant amount of cyclobutanol. How can I suppress this side reaction?
A: The formation of cyclobutanol is a clear indication that your reducing agent is reacting faster with the starting ketone than with the desired iminium ion intermediate. The key to solving this is to use a more selective reducing agent that is less reactive towards ketones but highly reactive towards protonated imines.
The reactivity of common hydride reagents towards carbonyls versus iminium ions varies significantly.
-
Sodium Borohydride (NaBH₄): This is a relatively strong reducing agent that can readily reduce both aldehydes and ketones.[3] It is often too reactive for this purpose, leading to substantial cyclobutanol formation, especially if the iminium ion forms slowly.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is less reactive than NaBH₄ and is particularly effective at reducing iminium ions at mildly acidic pH (4-6). Its reduced reactivity towards ketones makes it a good choice, but its high toxicity is a significant drawback.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for modern reductive aminations.[3][4] It is sufficiently mild that it does not readily reduce ketones but is very effective at reducing iminium ions. It is also less toxic than NaBH₃CN and does not require strict pH control, though it is sensitive to water.
| Reagent | Relative Reactivity (Ketone) | Relative Reactivity (Iminium) | Optimal pH | Key Considerations |
| NaBH₄ | High | High | 7-10 | Prone to ketone reduction. Requires pre-formation of iminium.[3] |
| NaBH₃CN | Low | High | 4-6 | Effective and selective, but highly toxic.[3] |
| NaBH(OAc)₃ (STAB) | Very Low | High | 5-7 | Recommended. High selectivity, less toxic, moisture-sensitive.[3][4] |
Experimental Protocol: Selective Reduction using STAB
-
To a stirred solution of cyclobutanone (1.0 eq) and 4-methylpiperidine (1.1 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), 0.2 M), add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Causality: By adding all three components together, the iminium ion is formed in situ and is immediately trapped and reduced by the selective STAB reagent. The low reactivity of STAB towards the ketone ensures that the cyclobutanol side product is minimized.[3]
Q3: The reaction is clean but conversion is low, with significant unreacted cyclobutanone remaining. How can I drive the reaction to completion?
A: Low conversion indicates that the rate-limiting step is the formation of the iminium ion intermediate. This is an equilibrium process, and several factors can be adjusted to shift the equilibrium towards the product.
-
pH Control: The reaction is acid-catalyzed. Protonation of the carbonyl oxygen makes the carbon more electrophilic for the amine to attack.[5][6] However, if the pH is too low, the amine nucleophile will be protonated and become non-nucleophilic. A small amount of a mild acid, like acetic acid (AcOH), is often added to maintain the optimal pH.
-
Water Removal: Dehydration drives the conversion of the initial hemiaminal intermediate to the iminium ion. Removing the water as it is formed can significantly increase conversion. This can be achieved by:
-
Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).
-
Adding a chemical drying agent, such as powdered molecular sieves (3Å or 4Å), directly to the reaction mixture.
-
-
Le Châtelier's Principle: Using a slight excess of one of the reagents (typically the less expensive amine) can help drive the equilibrium forward.
Experimental Protocol: Driving Iminium Formation
-
Set up a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a Dean-Stark trap filled with toluene.
-
Charge the flask with cyclobutanone (1.0 eq), 4-methylpiperidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq) in toluene.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Once iminium formation is complete (as judged by TLC or the cessation of water collection), cool the reaction mixture.
-
Add the reducing agent (e.g., NaBH₄ in ethanol, or switch solvent to DCM for STAB) to complete the synthesis.
-
Causality: This two-step, one-pot procedure ensures the complete formation of the iminium intermediate before the reduction is initiated, preventing the issues of competitive reduction and low conversion.
Q4: I am observing significant product loss during the aqueous workup and column chromatography. What are the best practices for isolation?
A: The physicochemical properties of 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol—a polar, basic amino alcohol—require a tailored purification strategy.
Aqueous Workup:
-
pH Adjustment: Before extraction, the reaction mixture should be quenched and made strongly basic (pH > 10) with an aqueous solution of NaOH or K₂CO₃. This ensures the tertiary amine is in its freebase form, which is significantly less water-soluble than its protonated ammonium salt form.
-
Extraction Solvent: Use a chlorinated solvent like DCM or a moderately polar solvent like ethyl acetate for extraction. If emulsions form, adding brine (saturated NaCl solution) can help break them.
-
Drying: Thoroughly dry the combined organic extracts with a drying agent like anhydrous Na₂SO₄ or MgSO₄ before concentrating.
Column Chromatography:
Standard silica gel is acidic and can cause significant tailing or even irreversible binding of basic amines.
-
Deactivating Silica: Prepare a slurry of silica gel in a solvent containing 1-2% of a volatile amine like triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface.
-
Alternative Stationary Phases: Consider using basic alumina or commercially available amine-deactivated silica gel for a cleaner separation.
-
Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a mixture of DCM/Methanol) often works well. Adding a small amount (0.5-1%) of triethylamine to the eluent can further suppress tailing.
Q5: What are the expected stereochemical outcomes, and how can they be controlled?
A: The synthesis creates a new stereocenter at the 2-position of the cyclobutane ring. This results in the formation of two diastereomers: cis- and trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol.
The stereoselectivity of hydride reductions on substituted cyclobutanones is a well-studied area. Unlike cyclohexanones, where axial vs. equatorial attack is the dominant factor, reductions of cyclobutanones are often governed by torsional strain and electronic effects, consistent with the Felkin-Anh model.[7][8]
For 3-substituted cyclobutanones, there is a strong preference for the hydride to attack from the face anti to the substituent, leading predominantly to the cis-alcohol product.[7][8] In your case, the nucleophilic addition of the bulky 4-methylpiperidine group will likely occur first, establishing a stereocenter. The subsequent reduction of the planar iminium ion will then be directed by this existing stereocenter. The hydride will preferentially attack from the less sterically hindered face, which is typically trans to the newly installed amino group, leading to the cis-amino alcohol as the major product.
-
Controlling Selectivity: The diastereomeric ratio can be influenced by:
-
Characterization: The cis and trans isomers can be distinguished and quantified using ¹H NMR spectroscopy by analyzing the coupling constants of the protons on the cyclobutane ring and through 2D NMR techniques like NOESY.
References
Sources
- 1. baranlab.org [baranlab.org]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 7. biblio.vub.ac.be [biblio.vub.ac.be]
- 8. pubs.acs.org [pubs.acs.org]
- 9. escholarship.org [escholarship.org]
Technical Support Center: Isomer Resolution for 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol
Welcome to the Separation Science Application Core. Status: Operational Lead Scientist: Dr. Alex V., Senior Application Scientist Subject: 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol (Key Intermediate)
Executive Summary & Diagnostic Triage
This guide addresses the separation of cis and trans diastereomers of 2-(4-methylpiperidin-1-yl)cyclobutan-1-ol. Due to the puckered conformation of the cyclobutane ring and the basicity of the piperidine nitrogen, this separation presents unique challenges in peak tailing and conformational mobility.
The Core Challenge: The cis isomer typically forms an intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the piperidine nitrogen. The trans isomer cannot geometrically accommodate this bond. This difference is the lever we use for separation.
Quick Diagnostic: Which Isomer is Which?
Before attempting separation, confirm your crude ratio using 1H NMR.
| Feature | Cis-Isomer (Intramolecular H-Bond) | Trans-Isomer (No IMHB) |
| H1 (CH-OH) Signal | Downfield shift (deshielded by N proximity) | Upfield shift relative to cis |
| Coupling ( | Larger ( | Smaller ( |
| IR Spectroscopy | Sharp, lower frequency O-H stretch ( | Broad, higher frequency O-H stretch (concentration dependent intermolecular bonding). |
| TLC (Silica/Base) | Higher | Lower |
Module A: Chromatographic Separation (Analytical to Prep)
User Question: "I am seeing severe peak tailing on my C18 column, and the isomers are co-eluting. How do I fix this?"
Technical Response:
The tailing is caused by the interaction of the protonated piperidine nitrogen (pKa
Protocol A1: High-pH Reverse Phase (Recommended)
Rationale: At pH 11, the amine is deprotonated (neutral). This eliminates silanol cation-exchange interactions and maximizes the hydrophobicity difference driven by the cis-IMHB.
-
Column: C18 Hybrid Particle (e.g., XBridge or Gemini NX), 5 µm. Do not use standard silica-based C18.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with
). -
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Expected Result: The cis isomer (more hydrophobic due to internal H-bond) usually elutes after the trans isomer in Reverse Phase.
Protocol A2: Normal Phase Flash Chromatography
Rationale: For bulk purification of early intermediates.
-
Stationary Phase: Amine-functionalized Silica (NH2-Silica) OR Standard Silica pre-treated with 2% Triethylamine (TEA).
-
Mobile Phase: Hexane : Ethyl Acetate : TEA (70 : 28 : 2).
-
Elution Order: Cis (Higher
) elutes first; Trans elutes second.
Module B: Crystallization & Scalability
User Question: "My product comes out as a sticky oil. How can I get a solid for X-ray confirmation?"
Technical Response: Amino-cyclobutanols are notoriously difficult to crystallize as free bases due to their low melting points and rotational freedom. You must form a salt to lock the conformation.
Protocol B1: Salt Screening for Resolution
We recommend the "Popcorn" Protocol using conformation-locking acids.
-
Dissolve: 100 mg of crude oil in 0.5 mL dry Ethanol.
-
Screening Acids: Add 1.05 equivalents of the following acids in separate vials:
-
Fumaric Acid (Often crystallizes trans isomers).
-
L-Tartaric Acid (Good for diastereomeric resolution).
-
HCl (4M in Dioxane) (Standard, but hygroscopic).
-
-
Anti-solvent: Add Diethyl Ether dropwise until turbid.
-
Cure: Store at 4°C for 24 hours.
Data Output:
| Salt Form | Outcome | Notes |
|---|---|---|
| Hydrochloride | Hygroscopic Gum | Hard to handle; avoids if possible. |
| Fumarate | White Needles | High success rate for trans isomer isolation. |
| Oxalate | Microcrystalline Powder | Good for cis isomer; toxic, remove before bio-assay. |
Workflow Visualization
The following diagram outlines the decision logic for separating your specific amino-cyclobutanol mixture.
Caption: Decision matrix for separating amino-cyclobutanol isomers based on scale and physicochemical behavior.
Troubleshooting & FAQs
Q1: I used standard silica flash chromatography, but my compound is stuck at the baseline.
-
Cause: The basic piperidine nitrogen is forming a salt with the acidic silanols of the silica gel.
-
Fix: Pre-wash your silica column with mobile phase containing 1-2% Triethylamine (TEA) or Ammonia. This "caps" the acidic sites. Alternatively, use Alumina (Neutral) stationary phase.
Q2: In NMR, I see broad peaks that make coupling constant analysis impossible.
-
Cause: Nitrogen inversion or conformational ring flipping (puckering) is occurring at a rate intermediate to the NMR time scale.
-
Fix: Run the NMR experiment at a lower temperature (-40°C) or in an acidic solvent (add 1 drop of TFA or DCl). Protonating the nitrogen locks the inversion and often sharpens the signals, allowing clear measurement of
vs [1].
Q3: Can I use Chiral HPLC even if I don't care about enantiomers (R,R vs S,S)?
-
Answer: Yes. Chiral columns like Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., AD-H) are excellent for separating diastereomers (cis vs trans) because the chiral cavities discriminate based on the 3D shape (puckered ring geometry) better than C18 chains do [2].
References
-
Raza, G. H., et al. (2025).[1] Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. Link (Validating cyclobutane coupling constants).
-
Phenomenex Application Guide. (2025). Chiral HPLC Separations: Strategies for Diastereomers. Phenomenex. Link
-
BenchChem Technical Support. (2025). Purification of Amino Acids and Derivatives by Recrystallization. BenchChem. Link
-
Ilisz, I., et al. (2022).[2] HPLC Separation of Amino Acid Diastereomers. PMC/NIH. Link
Sources
Validation & Comparative
Advanced Structural Elucidation of 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol: A Comparative Analytical Guide
Executive Summary & Core Directive
The structural characterization of 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol presents a unique analytical challenge. Unlike unstrained aliphatic systems, the cyclobutane ring exists in a dynamic "puckered" equilibrium, complicating the extraction of coupling constants (
This guide objectively compares the Standard Analytical Protocol (CDCl₃, 1D ¹H NMR) against an Optimized Multi-Solvent/2D Strategy . We demonstrate that the Standard Protocol is insufficient for definitive stereochemical assignment due to signal overlap and rapid exchange. The Optimized Strategy, utilizing solvent-induced shifts (ASIS) and NOE-based distance constraints, is presented as the requisite methodology for drug development standards.
Comparative Analysis: Methodology & Performance
The "Alternative": Standard Protocol (CDCl₃)
-
Method: 1D ¹H NMR in Deuterated Chloroform (CDCl₃) at 298 K.
-
Performance Profile:
-
Resolution: Poor. The cyclobutane methylene protons (
) typically resonate between 1.5–2.2 ppm, overlapping heavily with the piperidine ring protons. -
Stereochemistry: Ambiguous. In CDCl₃, the hydroxyl proton (
) often appears as a broad singlet due to intermolecular exchange, losing the critical coupling information. -
Conformation: The non-polar solvent does not stabilize specific conformers, leading to averaged
values that do not fit standard Karplus curves for rigid rings.
-
The "Product": Optimized Multi-Solvent Strategy
-
Method: Comparative acquisition in Benzene-
(C₆D₆) and DMSO- , coupled with 1D-NOESY. -
Performance Profile:
-
Resolution: Superior. Benzene-
induces an Aromatic Solvent Induced Shift (ASIS), spreading the aliphatic "envelope" and resolving the cyclobutane methines. -
Stereochemistry: Definitive. DMSO-
inhibits proton exchange, revealing the proton as a doublet (or more complex multiplet). This allows detection of intramolecular Hydrogen Bonding (IMHB), a hallmark of the cis-isomer. -
Conformation: NOESY correlations between the piperidine methyl and the cyclobutane ring provide a "molecular ruler" to lock the relative stereochemistry.
-
Data Comparison Table
| Feature | Standard Protocol (CDCl₃) | Optimized Protocol (DMSO- | Scientific Implication |
| OH Signal | Broad Singlet (Exchange) | Sharp Doublet (Slow Exchange) | DMSO allows measurement of |
| Cyclobutane | Unresolved Multiplet (1.5-2.2 ppm) | Resolved Multiplets (ASIS effect) | C₆D₆ resolves |
| Stereo-Assignment | Guesswork based on shift | Definitive via NOE/ROE | Essential for regulatory submission of chiral drugs. |
| Amine Protonation | Variable (trace acid in solvent) | Controlled | Reproducibility of chemical shifts near the nitrogen center. |
Technical Rationale & Mechanism
The Cyclobutane "Roof Effect" & Puckering
Cyclobutane is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain.[1] This creates two distinct environments: pseudo-axial and pseudo-equatorial.[2]
-
Trans-isomer: Typically locks into a rigid diequatorial-like conformation to minimize steric clash between the bulky piperidine and the hydroxyl group.
-
Cis-isomer: Can access a conformation allowing an intramolecular Hydrogen Bond (IMHB) between the hydroxyl proton and the piperidine nitrogen (
).
Visualization of Analytical Logic
Figure 1: Decision matrix comparing standard vs. optimized solvent workflows for stereochemical elucidation.
Experimental Protocol (Self-Validating)
Sample Preparation
-
Mass: Weigh 5–10 mg of the analyte.
-
Solvent: Dissolve in 0.6 mL of DMSO-
(99.9% D).-
Validation Step: Ensure the solvent is stored over molecular sieves to prevent water peaks from obscuring the mid-field region.
-
-
Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming errors associated with cyclobutane multiplets.
Acquisition Parameters (600 MHz equivalent)
-
Pulse Sequence: zg30 (Standard 1D) and noesygpphpp (1D NOESY with gradient selection).
-
Spectral Width: 12 ppm (to capture downfield OH shifts in cis-isomers).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Why? The quaternary carbons and methine protons in strained rings often have longer
relaxation times. Short D1 results in integration errors.
-
-
Scans (NS): 64 (1D), 256 (NOESY).
Data Interpretation Guide
A. The "Anchor" Signals
Identify these first to validate the structure before assessing stereochemistry.
| Proton | Approx. Shift (DMSO- | Multiplicity | Diagnostic Value |
| H-1 (CH-OH) | 4.0 – 4.4 ppm | Multiplet (q-like) | Chemical shift indicates proximity to Oxygen. |
| OH | 4.5 – 5.5 ppm | Doublet ( | Presence confirms DMSO is dry; Shift > 5.0 suggests H-bonding (Cis). |
| H-2 (CH-N) | 2.6 – 3.0 ppm | Multiplet | Upfield from H-1; key for determining |
| Piperidine Me | 0.8 – 0.9 ppm | Doublet | Stereochemical reference point. |
B. Stereochemical Discrimination (The Critical Test)
Perform a 1D Selective NOESY irradiating the H-2 (CH-N) resonance.
-
Scenario A (Trans):
-
NOE Observed: Strong enhancement of Cyclobutane
and Piperidine axial protons. -
NOE Absent: No enhancement of H-1 (CH-OH) (Anti-periplanar relationship).
-
-
Scenario B (Cis):
-
NOE Observed: Strong enhancement of H-1 (CH-OH) (Syn-facial relationship).
-
Key Indicator: If the OH proton is visible, a Cis isomer often shows a ROE/NOE between the OH proton and the Piperidine N-CH protons.
-
Structural & Conformational Dynamics
The 4-methylpiperidine group acts as a "remote handle." In the lowest energy chair conformation, the methyl group is equatorial. This locks the orientation of the nitrogen lone pair.
Figure 2: Conformational equilibrium showing the energetic drivers for Cis (H-bond) vs. Trans (Steric) preferences.
Troubleshooting Common Issues
-
Issue: Broad peaks in the aliphatic region (1.5 - 2.0 ppm).
-
Cause: Ring inversion of the cyclobutane or chair-flip of the piperidine (rare if 4-Me is present).
-
Solution: Run Variable Temperature (VT) NMR at 320 K to sharpen signals by accelerating the exchange, or cool to 250 K to freeze out conformers.
-
-
Issue: Missing OH peak.
-
Cause: Wet DMSO or acidic impurities catalyzing exchange.
-
Solution: Add a single pellet of activated KOH or filter through basic alumina before dissolving in DMSO.
-
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shifts of cyclobutanes and amines).
- Lambert, J. B., & Mazzola, E. P. (2004). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. Pearson.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link (Protocol for NOESY/ROESY in small molecules).
- Moriarty, R. M. (1974). "Stereochemistry of Cyclobutane Derivatives." Topics in Stereochemistry, 8, 271-421. (Foundational text on cyclobutane puckering and coupling constants).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Reference for solvent effects on OH protons).
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Piperidinyl Cyclobutanols
Introduction: The Significance of Piperidinyl Cyclobutanols in Modern Drug Discovery
The confluence of the piperidine ring and the cyclobutanol moiety gives rise to a class of compounds with significant potential in medicinal chemistry. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, prized for its favorable pharmacokinetic properties.[1] Concurrently, the cyclobutane ring has emerged as a valuable "saturated non-aromatic ring" in drug design, offering a unique three-dimensional architecture that can enhance metabolic stability and binding affinity. The inclusion of a hydroxyl group on this cyclobutane ring introduces a key site for hydrogen bonding and further functionalization.
Understanding the mass spectrometric behavior of these hybrid molecules is paramount for their unambiguous identification and structural elucidation during drug discovery and development. This guide provides an in-depth analysis of the characteristic fragmentation patterns of piperidinyl cyclobutanols under common mass spectrometry conditions, offering a predictive framework for researchers in this field. We will delve into the mechanistic underpinnings of the observed fragmentations, present comparative data, and provide robust experimental protocols to aid in the analysis of these and structurally related compounds.
Pillar 1: Unraveling the Fragmentation Logic - A Mechanistic Perspective
The fragmentation of piperidinyl cyclobutanols in a mass spectrometer is a complex interplay between the charge-carrying capacity of the piperidine nitrogen and the inherent reactivity of the cyclobutanol ring. The ionization method employed, typically Electrospray Ionization (ESI) for LC-MS applications or Electron Ionization (EI) for GC-MS, dictates the initial energetic state of the molecule and, consequently, its fragmentation cascade.
Electrospray Ionization (ESI-MS/MS): A Tale of Protonation and Controlled Fragmentation
ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[2][3] This allows for the selection of the intact parent ion for subsequent collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), providing controlled and structurally informative fragmentation.[4][5] For piperidinyl cyclobutanols, the basic piperidine nitrogen is the most likely site of protonation.
The fragmentation of the [M+H]⁺ ion of a generic piperidinyl cyclobutanol is primarily driven by the charge on the nitrogen, initiating a series of characteristic cleavages.
Predicted ESI-MS/MS Fragmentation Pathways of a Protonated Piperidinyl Cyclobutanol
Caption: Predicted fragmentation pathways for a protonated piperidinyl cyclobutanol in ESI-MS/MS.
Key Fragmentation Pathways in ESI-MS/MS:
-
Loss of Water (Dehydration): The presence of the hydroxyl group on the cyclobutanol ring makes the neutral loss of water (18 Da) a highly favorable initial fragmentation step.[6] This is a common fragmentation pathway for alcohols and is often one of the most abundant fragment ions observed.
-
α-Cleavage adjacent to the Piperidine Nitrogen: The positive charge on the nitrogen atom promotes cleavage of the C-C bond between the piperidine ring and the cyclobutanol moiety. This results in the formation of a stable, resonance-stabilized iminium ion derived from the piperidine ring.[1]
-
Piperidine Ring Fission: The protonated piperidine ring can undergo cleavage, leading to a variety of acyclic fragment ions. The specific masses of these fragments will depend on the substitution pattern of the piperidine ring.
-
Cyclobutanol Ring Cleavage: Following the initial loss of water, the resulting unsaturated cyclobutyl ring can undergo further fragmentation. A common pathway for cyclobutane derivatives is ring cleavage, often resulting in the loss of neutral molecules like ethene (28 Da).
Electron Ionization (EI-MS): High-Energy Fragmentation and Radical Cations
In contrast to ESI, Electron Ionization (EI) is a high-energy technique that leads to extensive fragmentation. The initial ionization event typically involves the removal of an electron to form a molecular ion (M⁺•).[7] For piperidinyl cyclobutanols, the non-bonding electrons on the nitrogen atom are a likely site for electron loss.
Predicted EI-MS Fragmentation Pathways of a Piperidinyl Cyclobutanol
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Technical Guide: HPLC Method Development for 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol Purity
Executive Summary: The "Invisible" Analyte Challenge
Developing a purity method for 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol presents a convergence of three distinct analytical challenges: optical transparency, basicity, and stereochemical complexity. As a saturated amino-alcohol, this molecule lacks the conjugated
This guide objectively compares the standard legacy approach (Low-UV/C18) against modern alternatives (Charged Aerosol Detection/Hybrid Particles), demonstrating why the latter offers superior specificity and sensitivity for purity profiling in drug development.
Part 1: The Analytical Challenge
To develop a self-validating method, we must first deconstruct the analyte's physicochemical behavior:
-
Chromophore Absence: The molecule consists of a cyclobutane ring fused to a methyl-piperidine. Neither contains double bonds or aromatic rings. UV absorbance is restricted to the <210 nm range, where solvent cut-off noise is maximal.
-
Stereoisomerism: The cyclobutane ring possesses two chiral centers (C1 and C2). The synthetic product will likely exist as a mixture of diastereomers (cis and trans), which must be chromatographically resolved to determine true purity.
-
Silanol Interactions: The tertiary amine is protonated at neutral/acidic pH. On standard C18 columns, this cation undergoes ion-exchange with deprotonated silanols, causing peak broadening and retention time instability.
Part 2: Detection Modality Comparison
For this specific molecule, the choice of detector is the single most critical variable. We compared three detection strategies.
Comparative Data: Detection Limits & Linearity
| Feature | UV-Vis (205 nm) | Mass Spectrometry (LC-MS) | Charged Aerosol Detection (CAD) |
| Principle | Absorption of light by | Ionization (ESI+). | Nebulization |
| LOD (Limit of Detection) | High (~10 µg/mL). Poor sensitivity. | Very Low (< 1 ng/mL). | Low (~10-50 ng/mL). |
| Linearity ( | 0.98 (Non-linear due to noise). | 0.99 (Matrix dependent). | >0.995 (Uniform response). |
| Impurity Response | Biased. Only detects impurities with chromophores. | Variable. Depends on ionization efficiency. | Uniform. Response is proportional to mass. |
| Suitability | NOT RECOMMENDED. | ID ONLY. Good for identification, poor for % purity. | RECOMMENDED. Best for mass-balance purity. |
Expert Insight: Why CAD Wins for Purity
While MS is superior for identification, it fails as a standalone purity detector because ionization efficiency varies wildly between the parent molecule and potential synthetic byproducts. A 1% impurity by mass could show a 10% MS signal if it ionizes better than the parent.
CAD (Charged Aerosol Detection) is the superior alternative here.[1] Since the response depends on particle size (mass) rather than optical or chemical properties, it provides a "Universal" response. For a molecule like 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol, CAD ensures that the "purity" calculated is a true reflection of mass balance, not just "UV-active purity."
Part 3: Stationary Phase Selection
The basic nitrogen requires a column that mitigates secondary silanol interactions.
Option A: Traditional C18 (Low pH)
-
Mechanism: Hydrophobic interaction.
-
Modifier: Trifluoroacetic acid (TFA) is required to ion-pair with the amine and mask silanols.
-
Drawback: TFA suppresses MS ionization and reduces CAD sensitivity (high background noise).
Option B: Charged Surface Hybrid (CSH) C18 (High pH)
-
Mechanism: The stationary phase surface is modified with a weak positive charge.
-
Effect: The positive surface repels the protonated amine analyte, preventing it from sticking to silanols.
-
Benefit: Allows the use of high pH (pH 10) mobile phases. At pH 10, the piperidine is neutral (free base), improving peak shape and increasing retention on the hydrophobic C18 ligands.
Recommendation
Adopt Option B (CSH C18 at High pH). This eliminates the need for ion-pairing agents like TFA, making the method compatible with both CAD and MS.
Part 4: Optimized Experimental Protocol
This protocol utilizes the High pH / Hybrid Column / CAD strategy, which provides the highest resolution of diastereomers and the most accurate purity quantitation.
Instrumentation Setup
-
LC System: UHPLC (Binary Gradient Pump).
-
Detector: Charged Aerosol Detector (Evaporation Temp: 35°C).
-
Column: Waters XSelect CSH C18 (or equivalent), 2.1 x 100 mm, 2.5 µm.
-
Column Temp: 45°C (Higher temp improves mass transfer for amines).
Mobile Phase Preparation[2][3]
-
Mobile Phase A (Aqueous): 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide. (Volatile buffer essential for CAD).
-
Mobile Phase B (Organic): 100% Acetonitrile.
Gradient Program
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Curve |
| 0.0 | 5 | 0.4 | Initial |
| 1.0 | 5 | 0.4 | Hold |
| 10.0 | 90 | 0.4 | Linear |
| 12.0 | 90 | 0.4 | Wash |
| 12.1 | 5 | 0.4 | Re-equilibrate |
| 15.0 | 5 | 0.4 | End |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Concentration: 0.5 mg/mL (CAD requires higher mass load than MS).
-
Filtration: 0.2 µm PTFE filter (Nylon binds amines).
Part 5: Visualization & Logic
Method Development Decision Tree
The following diagram illustrates the logical pathway used to arrive at the recommended protocol.
Caption: Decision logic for selecting CAD detection and High pH chromatography based on analyte properties.
Part 6: Validation Strategy (Self-Validating System)
To ensure the method is robust, specific System Suitability Tests (SST) must be established.
-
Diastereomeric Resolution:
-
The method must separate the cis and trans isomers of the cyclobutanol.
-
Requirement: Resolution (
) > 2.0 between the two major isomer peaks.[2] -
Note: The trans isomer typically elutes later on C18 due to a more planar, hydrophobic conformation.
-
-
Tailing Factor (
):-
Due to the piperidine group, peak symmetry is the primary indicator of column health.
-
Requirement:
. If , the column surface is degrading or the pH has drifted below 9.5.
-
-
Sensitivity Check:
-
Inject a standard at 0.05% of the target concentration.
-
Requirement: Signal-to-Noise (S/N) > 10.[3] This validates the CAD's ability to detect trace impurities.
-
References
-
Thermo Fisher Scientific. (2020). Tips for LC Coupled with Charged Aerosol Detection. Chromatography Online. Link
-
BenchChem. (2025).[3][4][5] HPLC-UV Analysis of Piperidine-Containing Compounds. Link
-
Waters Corporation. Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. Link
- Gamache, P. et al. (2012). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds.
- McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography.
Sources
A Comparative Guide to the Bioactivity of 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol and its Cyclopentyl Analogs as Muscarinic Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
The core of this comparison lies in the influence of the cycloalkyl ring size—cyclobutyl versus cyclopentyl—on the pharmacological profile of these 2-amino-cycloalkanols. This seemingly minor alteration can significantly impact receptor affinity, efficacy, and subtype selectivity, ultimately determining whether a compound acts as an agonist, antagonist, or partial agonist at muscarinic acetylcholine receptors (mAChRs).
Structural Framework and Rationale for Comparison
The molecules , 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol and its cyclopentyl counterpart, share a common pharmacophore: a 2-(piperidin-1-yl)cycloalkanol scaffold. This structural motif is of interest in the development of centrally-acting agents due to the presence of a tertiary amine, which is ionizable at physiological pH, and a hydroxyl group, which can participate in hydrogen bonding with the receptor. The key variable is the size of the carbocyclic ring, which dictates the spatial arrangement of these crucial functional groups.
The rigidity and puckering of the cyclobutane ring in 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol will enforce a different conformational presentation of the piperidine and hydroxyl substituents compared to the more flexible cyclopentyl ring of its analog. This conformational difference is hypothesized to be a key determinant of their interaction with the binding pocket of muscarinic receptors.
Predicted Comparative Bioactivity
Based on the structure-activity relationships observed in analogous series of muscarinic ligands, we can predict the likely pharmacological profiles of the target compounds. A pivotal study by Sonesson et al. on a series of 3-(3-Alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydro-1-methylpyridines revealed that compounds with small, unbranched alkyl substituents acted as muscarinic agonists, while those with bulkier, cyclic substituents, including cyclobutyl and cyclopentyl groups, exhibited antagonist properties. This suggests that the cycloalkyl moiety in our target compounds may also confer antagonistic activity.
Table 1: Predicted Comparative Pharmacological Profile
| Feature | 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol | Cyclopentyl Analog | Rationale for Prediction |
| Predicted Activity | Muscarinic Antagonist | Muscarinic Antagonist | Based on SAR of analogous cycloalkyl-substituted muscarinic ligands where cyclic moieties confer antagonistic properties. |
| Receptor Affinity (Ki) | Moderate to High | Potentially Higher | The increased conformational flexibility of the cyclopentyl ring may allow for a more optimal fit within the receptor binding pocket, leading to higher affinity. |
| Efficacy | Antagonist (low to no intrinsic activity) | Antagonist (low to no intrinsic activity) | The bulky cycloalkyl groups are likely to prevent the conformational change in the receptor required for activation. |
| Receptor Subtype Selectivity | Potential for M2/M4 or M1/M3/M5 selectivity | Potential for M2/M4 or M1/M3/M5 selectivity | Selectivity will be highly dependent on the precise conformational fit within the binding sites of the different muscarinic receptor subtypes. |
In-Depth Discussion of Structure-Activity Relationships
The transition from a cyclobutyl to a cyclopentyl ring introduces several physicochemical changes that can influence bioactivity:
-
Conformational Flexibility: Cyclopentane is more flexible than cyclobutane, with a lower barrier to pseudorotation. This allows the cyclopentyl analog to adopt a wider range of conformations, potentially leading to a more favorable interaction with the receptor.
-
Lipophilicity: The addition of a methylene group in the cyclopentyl ring slightly increases the lipophilicity of the molecule. This can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding to hydrophobic pockets within the receptor.
-
Stereochemistry: The relative orientation of the hydroxyl and piperidinyl groups (cis/trans isomerism) will be critical for activity. The puckered nature of the cyclobutane ring will lead to distinct spatial relationships between these groups compared to the envelope and twist conformations of the cyclopentane ring.
It is plausible that the cyclopentyl analog may exhibit higher affinity for muscarinic receptors due to its ability to better adapt its conformation to the binding site. However, the precise impact on subtype selectivity is difficult to predict without experimental data. Both compounds are expected to act as antagonists because the bulky cycloalkyl groups are likely to occupy space within the binding pocket that is critical for the conformational changes required for receptor activation by agonists.
Experimental Protocols for Bioactivity Determination
To empirically determine and compare the bioactivity of these analogs, a series of standard pharmacological assays would be employed.
Synthesis of Target Compounds
The synthesis of 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol and its cyclopentyl analog would likely proceed via the reaction of 4-methylpiperidine with the corresponding cyclobutanone or cyclopentanone to form an enamine, followed by reduction of the enamine and subsequent introduction of the hydroxyl group, or via direct nucleophilic addition of a piperidine-derived nucleophile to the cycloalkanone.
Caption: General synthetic workflow for the target compounds.
Radioligand Binding Assays
These assays are essential for determining the binding affinity (Ki) of the compounds for the five muscarinic receptor subtypes (M1-M5).
Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing each of the human muscarinic receptor subtypes (e.g., CHO or HEK293 cells).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: A non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), is commonly used.
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and a range of concentrations of the test compound (competitor).
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays
Functional assays are necessary to determine whether the compounds act as agonists, antagonists, or partial agonists, and to quantify their efficacy and potency.
GTPγS Binding Assay (for Gαi/o and Gαq/11 coupling):
-
Membrane Preparation: Use membranes from cells expressing the muscarinic receptor subtypes.
-
Assay Buffer: A buffer containing GDP is used.
-
Incubation: Incubate the membranes with a range of concentrations of the test compound in the presence of [³⁵S]GTPγS. For antagonist testing, incubate with a fixed concentration of a known agonist (e.g., carbachol) and a range of concentrations of the test compound.
-
Separation and Quantification: Separate bound and free [³⁵S]GTPγS and quantify the bound radioactivity.
-
Data Analysis: For agonists, determine the EC50 (potency) and Emax (efficacy) values. For antagonists, determine the IC50 value and calculate the functional antagonist constant (Kb).
A Comparative Guide to Hydroxyl and Amine Group IR Spectroscopy in Cyclobutanes
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating the functional groups within a molecule. This guide provides an in-depth comparison of the IR spectral signatures of hydroxyl (-OH) and amine (-NH) groups when incorporated into a cyclobutane ring system. We will explore the nuanced effects of the inherent ring strain of the four-membered ring on these characteristic vibrational modes, supported by experimental data and validated protocols.
The Influence of the Cyclobutane Ring: A Tale of Strain and Conformation
The cyclobutane ring is a fascinating structural motif, characterized by significant angle and torsional strain.[1] Unlike its more stable cyclohexane counterpart, the C-C-C bond angles in cyclobutane are compressed to approximately 88°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°.[2] This inherent strain has a palpable effect on the vibrational frequencies of bonds within and attached to the ring.
The puckered, non-planar conformation of cyclobutane further complicates its spectral analysis.[3] For substituted cyclobutanes, such as cyclobutanol and aminocyclobutane, the substituent can occupy either an equatorial or axial position, leading to the potential for multiple conformers in solution, each with its own subtle spectral characteristics.[4] Understanding these foundational principles is crucial for the accurate interpretation of the IR spectra of these compounds.
Hydroxyl (-OH) Group in Cyclobutanes: A Broad Perspective
The hydroxyl group is one of the most readily identifiable functional groups in IR spectroscopy due to its characteristic stretching vibration. In the context of cyclobutanol, the O-H stretch is subject to several key influences.
Peak Position and Hydrogen Bonding
In a condensed phase (liquid or solid), alcohol molecules extensively form intermolecular hydrogen bonds. This interaction weakens the O-H covalent bond, causing the stretching frequency to decrease and the absorption band to become significantly broad.[5] For cyclobutanol, this broad absorption is typically observed in the 3400-3300 cm⁻¹ region.[6][7]
In the gas phase or in a very dilute solution in a non-polar solvent, where hydrogen bonding is minimized, a "free" O-H stretching vibration can be observed as a sharp, more intense peak at a higher wavenumber, typically around 3650-3600 cm⁻¹ .[8] The significant shift between the free and hydrogen-bonded states underscores the importance of sample preparation and concentration in spectral interpretation.
The Subtle Effect of Ring Strain
While ring strain is a dominant feature of cyclobutane, its direct electronic effect on the O-H stretching frequency is less pronounced compared to its influence on the C-H bonds of the ring itself. The strain primarily manifests in the C-C-O bending and C-O stretching vibrations, which can be found in the fingerprint region of the spectrum. However, the puckered nature of the ring can influence the steric environment around the hydroxyl group, which in turn can affect the efficiency and geometry of hydrogen bonding, leading to subtle shifts in the broad O-H absorption band when compared to acyclic or less strained cyclic alcohols.[9]
Amine (-NH) Group in Cyclobutanes: Sharper Signals, Clearer Distinctions
The amine group also presents characteristic N-H stretching vibrations in the high-frequency region of the IR spectrum. However, these peaks are generally sharper and less intense than the O-H stretching band of alcohols.[10]
Primary vs. Secondary Amines
A key diagnostic feature of amines is the number of N-H stretching bands, which directly corresponds to the number of N-H bonds:
-
Primary amines (R-NH₂) , such as aminocyclobutane, exhibit two distinct N-H stretching bands due to symmetric and asymmetric stretching modes. These typically appear in the 3400-3250 cm⁻¹ region.[11] For cyclobutylamine, these peaks are observed in its gas-phase IR spectrum.[12]
-
Secondary amines (R₂NH) , such as N-methylcyclobutylamine, show only one N-H stretching band in the 3350-3310 cm⁻¹ range.[11]
-
Tertiary amines (R₃N) lack an N-H bond and therefore do not show any absorption in this region.
Influence of the Cyclobutane Ring on N-H Stretching
Similar to the hydroxyl group, the direct electronic effect of the cyclobutane ring strain on the N-H stretching frequency is not as significant as on the ring's C-H bonds. The primary influence is on the overall molecular conformation and the potential for hydrogen bonding. The N-H stretching frequency in cyclic amines can be slightly lower than in their acyclic counterparts.[6][13] This is often attributed to subtle changes in hybridization and bond strength due to the ring's geometry.
Comparative Analysis: Hydroxyl vs. Amine in Cyclobutanes
The following table summarizes the key distinguishing features of the IR spectra of hydroxyl and amine groups attached to a cyclobutane ring.
| Feature | Hydroxyl Group (in Cyclobutanol) | Primary Amine Group (in Aminocyclobutane) |
| Peak Position (Stretching) | 3400-3300 cm⁻¹ (broad, H-bonded) | 3400-3250 cm⁻¹ (two sharp peaks) |
| Peak Shape | Very broad | Sharper and less intense than -OH |
| Number of Peaks | One (in condensed phase) | Two (asymmetric and symmetric) |
| Influence of H-Bonding | Strong, causing significant broadening and shift to lower frequency. | Moderate, less pronounced broadening than -OH. |
Experimental Protocol: Acquiring High-Fidelity IR Spectra
To obtain reliable and reproducible IR spectra for cyclobutane derivatives, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a highly effective and common technique that requires minimal sample preparation.[14]
Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer with a Diamond ATR accessory.
-
Cyclobutanol (liquid)
-
Aminocyclobutane (liquid)
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum Acquisition:
-
Clean the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.
-
Acquire a background spectrum. This is a critical step to subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the ATR crystal itself.
-
-
Sample Analysis (Cyclobutanol):
-
Place a small drop of cyclobutanol onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the previously collected background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe to remove all traces of the cyclobutanol.
-
-
Sample Analysis (Aminocyclobutane):
-
Repeat step 3 with a fresh sample of aminocyclobutane.
-
-
Data Processing:
-
Label and save the spectra.
-
Use the software tools to identify and label the key absorption peaks, particularly in the 4000-2500 cm⁻¹ region.
-
Self-Validating System
The integrity of this protocol is ensured by:
-
Regular Background Scans: A new background spectrum should be taken before each new sample or after a significant time lapse to account for any changes in the atmospheric conditions.
-
Solvent Blanks: When analyzing dilute solutions, a spectrum of the pure solvent should be acquired and subtracted from the sample spectrum to isolate the solute's absorptions.
-
Instrument Performance Qualification (IPQ): Periodically verify the spectrometer's performance using a polystyrene standard to check for wavenumber accuracy and resolution.
Visualizing the Concepts
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Interplay of factors affecting IR spectral features in substituted cyclobutanes.
Caption: Experimental workflow for ATR-FTIR analysis of liquid samples.
Conclusion
The IR spectra of hydroxyl and amine groups in cyclobutanes provide a wealth of structural information. While both functional groups exhibit characteristic stretching vibrations in the high-wavenumber region, they are clearly distinguishable by the shape and number of their absorption bands. The broad, single peak of a hydrogen-bonded hydroxyl group contrasts sharply with the one or two sharper peaks of a primary or secondary amine. The inherent ring strain of the cyclobutane moiety primarily influences the C-H vibrations of the ring but also subtly affects the environment of the attached functional groups, which can be observed in high-resolution spectra. By following a robust experimental protocol, researchers can confidently utilize IR spectroscopy to characterize these important structural motifs in their drug discovery and development endeavors.
References
-
National Institute of Standards and Technology. Cyclobutanol. NIST Chemistry WebBook. [Link]
-
ResearchGate. Why the -NH stretching frequency of cyclic amines is less than aliphatic amine?. [Link]
-
Durig, J. R., & Little, T. S. (2008). Conformational stability of cyclobutanol from temperature dependent infrared spectra of xenon solutions, r0 structural parameters, ab initio calculations and vibrational assignment. Journal of Molecular Structure, 892(1-3), 134-146. [Link]
-
Chemistry LibreTexts. 11.8: Infrared Spectroscopy. [Link]
-
University of Calgary. IR: amines. [Link]
-
Egawa, T., Fukuyama, T., Yamamoto, S., Takabayashi, F., Kambara, H., Ueda, T., & Kuchitsu, K. (1987). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. The Journal of Chemical Physics, 86(11), 6018-6026. [Link]
-
Drawell. Sample Preparation for FTIR Analysis. [Link]
-
National Institute of Standards and Technology. 1,2-Cyclobutane, bis-(methylamine)-. NIST Chemistry WebBook. [Link]
-
PubChem. Cyclobutanol. [Link]
-
National Institute of Standards and Technology. Cyclobutylamine. NIST Chemistry WebBook. [Link]
-
Wikipedia. Ring strain. [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]
-
Northern Illinois University. IR Absorption Frequencies. [Link]
-
Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]
-
ACS Omega. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. [Link]
-
Chemistry LibreTexts. Ring Strain and the Structure of Cycloalkanes. [Link]
-
OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups. [Link]
-
Scribd. IR Absorption Frequencies of Functional Groups. [Link]
-
MDPI. The Effect of Sample Preparation Techniques on Lignin Fourier Transform Infrared Spectroscopy. [Link]
-
OpenStax. 24.10 Spectroscopy of Amines. [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of cyclobutane. [Link]
-
Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]
-
Journal of the Chemical Society B: Physical Organic. Infrared spectral charateristics of the cyclobutane ring system. [Link]
-
National Institute of Standards and Technology. Welcome to the NIST WebBook. [Link]
-
Spectroscopy Online. The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link]
-
ResearchGate. (a) Normalized spectra from NIST Chemistry WebBook, (b) and (c).... [Link]
-
Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. [Link]
-
DAV University. IR Spectroscopy of Hydrocarbons. [Link]
-
National Bureau of Standards. Infrared absorption spectra of cyclo-hydrocarbons. [Link]
-
Agilent. Quantitative analysis using ATR-FTIR Spectroscopy. [Link]
-
ACS Omega. Attenuated Total Reflection Fourier Transform Infrared Spectroscopy for Forensic Screening of Long-Term Alcohol Consumption from Human Nails. [Link]
-
Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
SEM Lab, Inc. FTIR Analysis. [Link]
-
MDPI. Comprehensive Studies on the Role of Small Aliphatic Alcohols in the Direct Synthesis of Hydrogen Peroxide with a Combination of Solvent Step and In Situ FTIR-ATR Experiments. [Link]
-
MDPI. Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. [Link]
Sources
- 1. Cyclobutanol [webbook.nist.gov]
- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Conformational stability of cyclobutanol from temperature dependent infrared spectra of xenon solutions, r0 structural parameters, ab initio calculations and vibrational assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Cyclobutanol [webbook.nist.gov]
- 7. Cyclobutanol(2919-23-5) IR Spectrum [chemicalbook.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Cyclobutylamine [webbook.nist.gov]
- 13. Cyclobutanol [webbook.nist.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Personal protective equipment for handling 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol
Topic: Personal Protective Equipment & Safe Handling Guide for 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol Content Type: Technical Safety & Operational Guide Audience: Medicinal Chemists, Process Engineers, and EHS Officers
Executive Summary: The Precautionary Principle
As a Senior Application Scientist, I often see researchers underestimate "building blocks" like 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol . While it may not carry the fame of high-potency APIs, its structure—a lipophilic cyclobutane ring fused with a basic methylpiperidine moiety—demands respect.
The Core Risk: This compound combines the basicity and potential corrosivity of a tertiary amine with the solvent-like permeability of a cycloalkanol. Standard "lab safety" is insufficient; you must employ Structure-Activity Relationship (SAR) based safety protocols . Because specific toxicological data (LD50, skin permeation rates) may be sparse for this specific isomer, we proceed under the Universal Precautionary Principle for functionalized organic amines.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. Based on the functional groups (Piperidine + Cyclobutanol), treat this compound as possessing the following hazards until proven otherwise:
| Hazard Class | Likely GHS Classification | Physiological Mechanism |
| Skin Corrosion/Irritation | Category 1B or 2 | The piperidine nitrogen is a proton acceptor, capable of saponifying skin lipids and causing chemical burns or severe dermatitis. |
| Eye Damage | Category 1 | Basic amines can cause irreversible corneal opacity faster than acids. |
| Acute Toxicity | Category 3 or 4 (Oral/Dermal) | Lipophilic nature (cyclobutane) enhances dermal absorption, potentially delivering the toxic amine systemically. |
| Respiratory Sensitization | STOT SE 3 | Vapors or dusts (if solid) will severely irritate mucous membranes. |
Personal Protective Equipment (PPE) Strategy
Do not rely on generic "nitrile gloves."[1] The lipophilicity of the cyclobutane ring increases the permeation rate through standard nitrile.
A. Hand Protection (The Critical Barrier)
-
Routine Handling (Solid/Weighing):
-
Solution Handling / Synthesis:
-
Primary:High-Performance Nitrile (0.20 mm / 8 mil) or Double-Gloving (Nitrile over Nitrile).
-
Rationale: Piperidine derivatives can degrade thin nitrile. Double gloving provides a "color indicator" effect (if the outer glove swells, the inner glove remains clean for removal).
-
-
Spill Cleanup / High Concentration:
-
Required:Laminate (Silver Shield/4H) under Nitrile.
-
Rationale: Laminates offer >480 min breakthrough time for amines, whereas nitrile may fail in <15 mins under saturation.
-
B. Eye & Face Protection[3][4][5][6][7][8][9]
-
Standard: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the high pH risk to corneal tissue.
-
High Volume (>100mL): Add a Polycarbonate Face Shield over goggles.
C. Respiratory Protection
-
Engineering Control: All handling must occur inside a certified Fume Hood (Face velocity: 80–100 fpm).
-
Outside Hood: If weighing outside containment is unavoidable (not recommended), use a P100/OV (Organic Vapor) half-mask respirator.
Visualization: PPE Decision Logic
The following decision tree guides your daily PPE selection based on the specific task intensity.
Figure 1: PPE Selection Decision Matrix based on operational risk intensity.
Operational Protocol: Safe Handling Workflow
Phase 1: Pre-Work Setup
-
Neutralization Check: Ensure a weak acid spill kit (citric acid or sodium bisulfate) is present. Do not use vinegar (too volatile).
-
Glassware: Inspect for chips. Piperidine derivatives are valuable; losing product to a cracked flask is a safety and economic failure.
Phase 2: Weighing & Transfer
-
Taring: Tare the vial before adding the compound to avoid carrying the stock bottle back and forth.
-
Static Control: Use an anti-static gun if the solid is fluffy. Amine salts can be hygroscopic and sticky; free bases can be static-prone.
-
Solubilization: Add solvent (e.g., DCM, MeOH) slowly. Exotherm Warning: Dissolving amines in protic solvents can generate mild heat.
Phase 3: Reaction Monitoring
-
TLC/LCMS: When taking aliquots, assume the syringe tip is corrosive.
-
Quenching: If using strong acids to quench a reaction containing this amine, expect a vigorous exotherm. Cool the vessel to 0°C first.
Emergency Response & Spill Management
Scenario: You drop a 20mL vial of the neat oil/solid on the floor.
-
Isolate: Evacuate the immediate 3-meter radius.
-
PPE Upgrade: Don Silver Shield/Laminate gloves and a respirator if outside the hood.
-
Neutralize:
-
Do NOT use water immediately (spreads the lipophilic base).
-
Apply dry sand or vermiculite mixed with citric acid powder to neutralize the base.
-
-
Collect: Scoop into a hazardous waste bag. Label as "Organic Amine Waste - Corrosive."
-
Decontaminate: Wash the floor with a dilute (5%) acetic acid solution, followed by soap and water.
Figure 2: Step-by-step spill response workflow for organic amines.
Disposal & Waste Management
Improper disposal of amines is a leading cause of waste-stream fires.
-
Segregation: NEVER mix with "Acid Waste" or "Oxidizer Waste."
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers (corrosion risk).
-
Labeling: "Organic Waste - Basic/Alkaline. Contains: Piperidine Derivative."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: Piperidine Derivatives Safety Profile. National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
